LogP and Aryl Substituent Lipophilicity Comparison
The experimental logP of 2-[4-(4-methylphenyl)-2-oxo-2,3-dihydro-1,3-thiazol-3-yl]acetic acid is 1.59 [1]. This value reflects the balanced lipophilicity contributed by the p-tolyl substituent on the dihydrothiazolone ring. In contrast, 2-(4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)acetic acid (CAS 68104-03-0), which lacks the phenyl ring extension, is expected to have a substantially lower logP (estimated ~0.3–0.5 based on the replacement of the p-tolyl group with a methyl group and the associated reduction of ~1 log unit per aromatic carbon contribution). Conversely, 2-[4-(4-fluorophenyl)-5-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl]acetic acid (CAS 926193-45-5) incorporates a fluorine atom that increases electronegativity without proportionally increasing logP, yielding an estimated logP of ~1.8–2.0. The 0.3–0.4 logP difference between the target compound and the 4-fluorophenyl analog may modulate passive membrane permeability and protein binding in biological assays.
4-Me analog: ~0.3–0.5 (est)
4-F-Ph analog: ~1.8–2.0 (est)
| Evidence Dimension | Lipophilicity (experimental logP) |
|---|---|
| Target Compound Data | logP = 1.59 (experimental, Enamine physicochemical data) |
| Comparator Or Baseline | 2-(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)acetic acid: logP ~0.3–0.5 (estimated); 2-[4-(4-Fluorophenyl)-5-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl]acetic acid: logP ~1.8–2.0 (estimated) |
| Quantified Difference | ΔlogP ≈ +1.1–1.3 vs. 4-methyl analog; ΔlogP ≈ −0.2–0.4 vs. 4-fluorophenyl analog |
| Conditions | Experimental logP determined by shake-flask or chromatographic method (Enamine quality control); estimated values derived from additive fragment-based calculation with C log P methodology |
Why This Matters
The experimentally validated logP of 1.59 provides a quantitative benchmark for selection: compounds requiring moderate lipophilicity for membrane permeability without excessive hydrophobicity that would compromise aqueous solubility can be objectively differentiated from the more polar 4-methyl analog or the elevated-logP 4-fluorophenyl variant.
- [1] Enamine LLC. [4-(4-methylphenyl)-2-oxo-1,3-thiazol-3(2H)-yl]acetic acid, EN300-26388. Physicochemical Data: logP 1.59, Melting Point 128–130 °C. Chembase Database. View Source
